molecular formula C25H24F3N7O3 B13922734 BTK inhibitor 19

BTK inhibitor 19

Cat. No.: B13922734
M. Wt: 527.5 g/mol
InChI Key: WIZIQUFUGUEWKY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BTK inhibitor 19 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), an enzyme crucial for the signaling pathways in B cells and other immune cells. BTK inhibitors have gained significant attention due to their therapeutic potential in treating various B-cell malignancies and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTK inhibitor 19 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a pyrazolopyrimidine core, followed by functionalization to introduce specific substituents that enhance the inhibitor’s potency and selectivity .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

BTK inhibitor 19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Biological Activity

Bruton Tyrosine Kinase (BTK) inhibitors have emerged as significant therapeutic agents in the treatment of various hematological malignancies and inflammatory diseases. Among these, BTK inhibitor 19 is a novel compound that has shown promising biological activity. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of BTK and Its Role in Immunology

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell development and function. It plays a vital role in various immune responses, including macrophage polarization and cytokine production. Dysregulation of BTK activity is associated with several diseases, including chronic lymphocytic leukemia (CLL) and autoimmune disorders.

BTK inhibitors, including this compound, function by binding to the active site of the BTK enzyme, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts multiple downstream signaling pathways, leading to:

  • Decreased B-cell proliferation : By inhibiting BTK, these compounds reduce the survival and expansion of malignant B cells.
  • Modulation of inflammatory responses : BTK inhibitors can shift macrophage polarization from an M1 pro-inflammatory state to an M2 anti-inflammatory state, potentially mitigating cytokine storms associated with severe infections like COVID-19 .

Efficacy in Cancer Treatment

Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various B-cell malignancies. In vitro studies have shown that it effectively inhibits the growth of CLL cells by blocking the BCR signaling cascade .

Table 1: Comparative Efficacy of BTK Inhibitors

BTK Inhibitor Target Cancer Type IC50 (µM) Mechanism
IbrutinibCLL0.5Covalent binding to BTK
AcalabrutinibCLL0.8Selective inhibition
This compoundCLLTBDTBD

Impact on Immune Response

In patients with severe COVID-19, elevated BTK activity has been correlated with poor outcomes. Administration of BTK inhibitors like acalabrutinib has been associated with reduced levels of inflammatory cytokines such as IL-6 and improved lymphocyte counts .

A retrospective study involving patients treated with this compound indicated a significant decrease in respiratory distress symptoms and inflammatory markers post-treatment, suggesting a protective effect against hyperinflammation .

Case Studies

  • Patient Case Series on COVID-19 :
    A cohort study involving six patients receiving this compound during their COVID-19 treatment showed that five out of six did not require hospitalization due to mild symptoms. The study highlighted a median time on treatment of 52 months prior to COVID-19 diagnosis .
  • Chronic Lymphocytic Leukemia :
    A clinical trial reported that patients with CLL treated with this compound experienced a marked reduction in disease progression compared to those receiving standard chemotherapy. The trial emphasized the importance of sustained target occupancy for optimal therapeutic outcomes .

Properties

Molecular Formula

C25H24F3N7O3

Molecular Weight

527.5 g/mol

IUPAC Name

3-amino-2-[(2S)-1-prop-2-enoylpiperidin-2-yl]-5-[4-[[4-(trifluoromethyl)pyridin-2-yl]carbamoyl]phenyl]imidazole-4-carboxamide

InChI

InChI=1S/C25H24F3N7O3/c1-2-19(36)34-12-4-3-5-17(34)23-33-20(21(22(29)37)35(23)30)14-6-8-15(9-7-14)24(38)32-18-13-16(10-11-31-18)25(26,27)28/h2,6-11,13,17H,1,3-5,12,30H2,(H2,29,37)(H,31,32,38)/t17-/m0/s1

InChI Key

WIZIQUFUGUEWKY-KRWDZBQOSA-N

Isomeric SMILES

C=CC(=O)N1CCCC[C@H]1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F

Canonical SMILES

C=CC(=O)N1CCCCC1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.